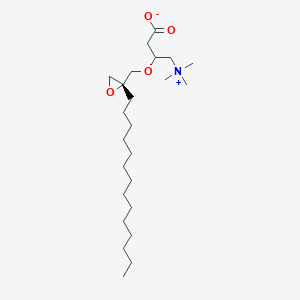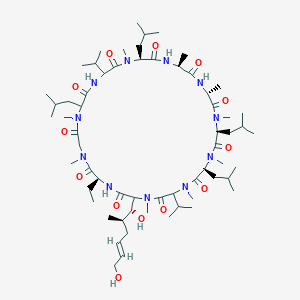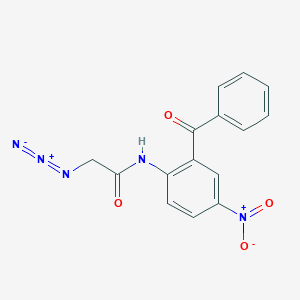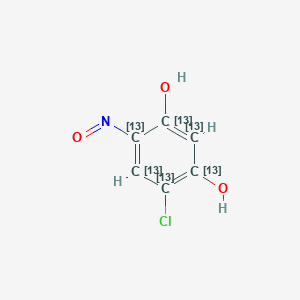
2-Tetradecylglycidylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecylglycidylcarnitine, commonly known as TDGC, is a synthetic derivative of carnitine. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of research. TDGC is a promising compound due to its unique chemical structure and its ability to interact with biological systems. In
Mechanism Of Action
TDGC interacts with biological systems through its ability to bind to and modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. TDGC also binds to and activates peroxisome proliferator-activated receptors, which play a role in the regulation of lipid and glucose metabolism.
Biochemical And Physiological Effects
TDGC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake and utilization of fatty acids in cells, which can lead to increased energy production. TDGC has also been shown to increase insulin sensitivity and glucose uptake in cells, which can improve glucose metabolism. Additionally, TDGC has been shown to have anti-inflammatory effects, which can help to reduce inflammation and oxidative stress in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of TDGC is its ability to interact with biological systems in a specific and targeted manner. This makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. However, one limitation of TDGC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on TDGC. One area of interest is its potential applications in the treatment of cancer. TDGC has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential applications in the treatment of metabolic disorders. TDGC has been shown to have beneficial effects on glucose and lipid metabolism, and further research is needed to explore its potential as a treatment for conditions such as obesity and diabetes. Additionally, further research is needed to explore the potential of TDGC as a tool for studying the role of specific enzymes and receptors in various biological processes.
Conclusion:
In conclusion, TDGC is a promising compound with a unique chemical structure and a range of potential applications in various fields of research. Its ability to interact with biological systems in a specific and targeted manner makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. Further research is needed to explore its potential as a treatment for various diseases and as a tool for studying biological processes.
Synthesis Methods
TDGC is synthesized through the reaction of tetradecyl bromide with glycidyltrimethylammonium chloride and L-carnitine. The reaction takes place in a solvent mixture of water and chloroform and is catalyzed by a base. The resulting product is purified through a series of chromatographic techniques to obtain a pure form of TDGC.
Scientific Research Applications
TDGC has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. TDGC has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
properties
CAS RN |
105201-53-4 |
|---|---|
Product Name |
2-Tetradecylglycidylcarnitine |
Molecular Formula |
C24H47NO4 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1 |
InChI Key |
XXOXFZDRHUHJAF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
synonyms |
2-tetradecylglycidylcarnitine TDGA-carnitine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)











